Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate
Description
Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a chiral carbamate derivative featuring a piperidine core substituted with a cyclopropyl group and an (S)-2-aminopropanoyl moiety. This compound is structurally characterized by its stereochemical complexity, with (S) configurations at both the piperidine and alanine-derived positions.
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3 |
InChI Key |
AWXOBJQWPYAYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Key Disconnections
Three major disconnections guide the retrosynthetic approach:
- The amide bond between the alanine moiety and the piperidine nitrogen
- The carbamate linkage between the benzyl group and the N-cyclopropyl nitrogen
- The N-cyclopropyl bond at the piperidine 3-position
These disconnections lead to several potential building blocks:
- (S)-2-aminopropanoic acid (L-alanine)
- (S)-3-aminopiperidine
- Cyclopropylamine or cyclopropyl halides
- Benzyl alcohol or benzyl chloroformate
Strategic Considerations
Based on these disconnections, three primary synthetic strategies emerge:
Strategy A : Begin with (S)-3-aminopiperidine, introduce the cyclopropyl group, form the benzyl carbamate, and finally couple with protected L-alanine.
Strategy B : Start with (S)-3-aminopiperidine, couple with protected L-alanine, introduce the cyclopropyl group, and form the benzyl carbamate.
Strategy C : Utilize a convergent approach by separately preparing the N-cyclopropyl benzyl carbamate unit and the L-alanine-piperidine unit, then combine them.
The selection among these strategies depends on considerations of stereoselectivity, functional group compatibility, and overall efficiency.
Synthesis of the Piperidine Core
The piperidine core with defined (S) stereochemistry at the 3-position is fundamental to the target molecule. Several approaches are viable for obtaining this building block.
Stereoselective Reduction of Pyridine Derivatives
An alternative approach involves the stereoselective reduction of appropriately substituted pyridine derivatives:
- Preparation of 3-substituted pyridine
- Asymmetric reduction using rhodium or palladium catalysts
According to studies by Grygorenko et al., palladium-catalyzed hydrogenation can be used for the stereoselective synthesis of substituted piperidines: "the method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction".
Intramolecular Cyclization
Intramolecular cyclization represents another viable approach, as documented in recent literature:
- Preparation of a chiral linear amino-aldehyde or amino-ketone
- Intramolecular reductive amination to form the piperidine ring with defined stereochemistry
Bruin and colleagues demonstrated the effectiveness of cobalt(II)-catalyzed radical intramolecular cyclization for producing piperidines: "The reaction proceeds in good yields and is effective for the production of various piperidines and pyrrolidones".
The introduction of the cyclopropyl group at the 3-amino position of the piperidine requires selective N-alkylation methods.
Direct N-Cyclopropylation
Direct N-cyclopropylation can be achieved through several methods:
Reaction with cyclopropyl bromide in the presence of a base
(S)-3-amino-N-Boc-piperidine + cyclopropyl bromide + K2CO3 → (S)-3-(N-cyclopropyl)amino-N-Boc-piperidineReductive amination with cyclopropanone or cyclopropanecarboxaldehyde
(S)-3-amino-N-Boc-piperidine + cyclopropanecarboxaldehyde + NaBH3CN → (S)-3-(N-cyclopropyl)amino-N-Boc-piperidine
The first approach aligns with methods described in the SAR study of piperidine derivatives, where similar N-alkylations were performed using "nucleophilic substitution in the presence of cesium carbonate, yielding the desired products".
Via Cyclopropyl Isocyanate
A more direct approach for incorporating both the cyclopropyl group and the carbamate functionality uses cyclopropyl isocyanate:
(S)-3-amino-N-Boc-piperidine + cyclopropyl isocyanate → (S)-3-(N-cyclopropyl-N-carbamyl)amino-N-Boc-piperidine
This intermediate can then be further functionalized to introduce the benzyl group:
(S)-3-(N-cyclopropyl-N-carbamyl)amino-N-Boc-piperidine + BnOH → (S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)amino-N-Boc-piperidine
Formation of the Benzyl Carbamate
The formation of the benzyl carbamate group is a critical step in the synthesis, requiring the linking of the N-cyclopropyl nitrogen to a benzyl group via a carbamate bond.
Using Benzyl Chloroformate
The most direct method employs benzyl chloroformate (CbzCl):
(S)-3-(N-cyclopropyl)amino-N-Boc-piperidine + benzyl chloroformate + Et3N → (S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)amino-N-Boc-piperidine
This approach is well-documented: "The Cbz group can be installed with CbzCl and mild base, and is usually removed via catalytic hydrogenation". The reaction typically proceeds at 0-25°C in dichloromethane with triethylamine as a base.
Using Phosgene Derivatives
An alternative approach employs benzyl alcohol and a phosgene derivative:
- Reaction of benzyl alcohol with triphosgene to form benzyl chloroformate in situ
- Addition of the amine to form the carbamate
This method is supported by patent literature: "Triphosgene (4.41 g, 14.9 mmol) was added in portions over a period of 25 min at 10°C... the reaction mixture was stirred for 2 h at 8°C".
Using Rhodium-Catalyzed Carbamate Transfer
Recent literature describes improved conditions for carbamate transfer reactions using rhodium catalysis:
PhI(OAc)2 + carbamate + amine + Rh2(esp)2 → N-carbamate product
According to research on sulfoximine propargyl carbamates: "improved conditions for the preparation of carbamates are reported where the use of more reactive Rh2(esp)2 catalyst and toluene solvent gave improved tolerance of carbamates with unsaturated functionality".
Coupling with (S)-2-aminopropanoyl (Alanine)
The incorporation of the (S)-2-aminopropanoyl group (derived from L-alanine) involves peptide coupling chemistry.
Using Protected L-Alanine
The standard approach employs Boc-protected L-alanine:
- Activation of Boc-L-alanine with coupling reagents
- Coupling with the piperidine nitrogen
- Deprotection of the alanine amino group
A typical procedure follows these steps:
Boc-L-alanine + (S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine + EDC/HOBt → Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine
Followed by deprotection:
Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine + TFA → (S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine
This approach is documented in literature: "Treating alanine with Boc2O, we obtain N-Boc protected L-alanine... add our amine in the presence of excess base, forming our key amide bond. The final step is to deprotect the Boc-protected amine with trifluoroacetic acid".
Using Alternative Coupling Reagents
Modern peptide coupling reagents offer advantages in yield and reduction of epimerization:
- HATU/DIPEA for activation of carboxylic acids
- COMU for challenging couplings
- PyBOP for minimizing racemization
These reagents are particularly valuable for maintaining stereochemical integrity at the alanine stereocenter.
Complete Synthetic Routes
Based on the methodologies described above, we present three comprehensive synthetic routes to the target compound.
Synthetic Route A: Via N-Protected (S)-3-Aminopiperidine
This route begins with (S)-3-aminopiperidine and proceeds through selective functionalization steps:
Step 1: Protection of piperidine nitrogen
(S)-3-aminopiperidine + Boc2O + Na2CO3 → N-Boc-(S)-3-aminopiperidine
- Solvent: THF/water (1:1)
- Temperature: 0°C to room temperature
- Time: 16 hours
- Expected yield: 85-90%
Step 2: Cyclopropylation
N-Boc-(S)-3-aminopiperidine + cyclopropyl bromide + K2CO3 → N-Boc-(S)-3-(N-cyclopropyl)aminopiperidine
- Solvent: DMF
- Temperature: 60°C
- Time: 12 hours
- Expected yield: 75-80%
Step 3: Benzyl carbamate formation
N-Boc-(S)-3-(N-cyclopropyl)aminopiperidine + benzyl chloroformate + Et3N → N-Boc-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine
- Solvent: DCM
- Temperature: 0°C to room temperature
- Time: 4 hours
- Expected yield: 85-90%
Step 4: Boc deprotection
N-Boc-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine + TFA → (S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine
- Solvent: DCM
- Temperature: Room temperature
- Time: 2 hours
- Expected yield: 90-95%
Step 5: Coupling with Boc-L-alanine
(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine + Boc-L-alanine + EDC/HOBt + DIPEA → Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine
- Solvent: DCM
- Temperature: Room temperature
- Time: 16 hours
- Expected yield: 80-85%
Step 6: Final Boc deprotection
Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine + TFA → this compound
- Solvent: DCM
- Temperature: Room temperature
- Time: 2 hours
- Expected yield: 90-95%
Overall expected yield: 40-45%
Synthetic Route B: Via N-Protected L-Alanine Coupling
This alternative route focuses on early incorporation of the alanine residue:
Step 1: Coupling with Boc-L-alanine
(S)-3-aminopiperidine + Boc-L-alanine + EDC/HOBt + DIPEA → Boc-(S)-2-aminopropanoyl-(S)-3-aminopiperidine
- Solvent: DCM
- Temperature: Room temperature
- Time: 16 hours
- Expected yield: 75-80%
Step 2: Cyclopropylation
Boc-(S)-2-aminopropanoyl-(S)-3-aminopiperidine + cyclopropyl bromide + K2CO3 → Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl)aminopiperidine
- Solvent: DMF
- Temperature: 60°C
- Time: 12 hours
- Expected yield: 70-75%
Step 3: Benzyl carbamate formation
Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl)aminopiperidine + benzyl chloroformate + Et3N → Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine
- Solvent: DCM
- Temperature: 0°C to room temperature
- Time: 4 hours
- Expected yield: 80-85%
Step 4: Final Boc deprotection
Boc-(S)-2-aminopropanoyl-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine + TFA → this compound
- Solvent: DCM
- Temperature: Room temperature
- Time: 2 hours
- Expected yield: 90-95%
Overall expected yield: 38-42%
Synthetic Route C: Rhodium-Catalyzed One-Pot Carbamate Formation
This route utilizes rhodium catalysis for efficient carbamate formation:
Step 1: N-Protection of (S)-3-aminopiperidine
(S)-3-aminopiperidine + Boc2O + Na2CO3 → N-Boc-(S)-3-aminopiperidine
- Solvent: THF/water (1:1)
- Temperature: 0°C to room temperature
- Time: 16 hours
- Expected yield: 85-90%
Step 2: Cyclopropylation
N-Boc-(S)-3-aminopiperidine + cyclopropyl bromide + K2CO3 → N-Boc-(S)-3-(N-cyclopropyl)aminopiperidine
- Solvent: DMF
- Temperature: 60°C
- Time: 12 hours
- Expected yield: 75-80%
Step 3: One-pot carbamate formation
N-Boc-(S)-3-(N-cyclopropyl)aminopiperidine + benzyl alcohol + PhI(OAc)2 + Rh2(esp)2 + MgO → N-Boc-(S)-3-(N-cyclopropyl-N-benzyloxycarbonyl)aminopiperidine
- Solvent: Toluene
- Temperature: 30°C
- Time: 16 hours
- Expected yield: 70-75%
- Based on research: "PhI(OAc)2 (274 mg, 0.85 mmol, 1.7 equiv) was added to a suspension of the sulfoxide or sulfide (0.5 mmol, 1.0 equiv), carbamate (0.85 mmol, 1.7 equiv), MgO (81 mg, 2.0 mmol, 4.0 equiv), and Rh2(esp)2 (7.6 mg, 2.0 mol %) in toluene (1.0 mL) at rt."
The completion of the synthesis would follow steps 4-6 from Route A.
Overall expected yield: 35-40%
Comparative Analysis of Synthetic Routes
Table 1 provides a comparative analysis of the three synthetic routes:
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Number of steps | 6 | 4 | 6 |
| Overall expected yield | 40-45% | 38-42% | 35-40% |
| Key advantages | Sequential control over each functional group; Highest overall yield | Fewer steps; Direct incorporation of alanine | Novel carbamate formation; Potential for scalability |
| Key challenges | More steps; Multiple purifications | Selectivity in cyclopropylation; Potential for side reactions | Requires specialized catalyst; Lower overall yield |
| Stereochemical integrity | Excellent | Good | Excellent |
| Reagent availability | Standard reagents | Standard reagents | Specialized catalyst required |
| Scalability potential | Good | Very good | Moderate |
Analytical Methods for Structure Confirmation
Confirmation of the structure of this compound requires comprehensive analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected key 1H NMR signals
| Proton group | Chemical shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl aromatic | 7.30-7.40 | m | 5H |
| Benzyl CH2 | 5.00-5.20 | s | 2H |
| Alanine CH | 3.80-4.00 | q | 1H |
| Piperidine H-3 | 3.60-3.80 | m | 1H |
| Piperidine H-2, H-6 | 2.80-3.40 | m | 4H |
| Cyclopropyl CH | 2.60-2.80 | m | 1H |
| Alanine NH2 | 1.80-2.20 | br s | 2H |
| Piperidine H-4, H-5 | 1.50-1.80 | m | 4H |
| Alanine CH3 | 1.30-1.40 | d | 3H |
| Cyclopropyl CH2 | 0.60-0.90 | m | 4H |
Table 3: Expected key 13C NMR signals
| Carbon | Chemical shift (ppm) |
|---|---|
| Amide C=O | 170-175 |
| Carbamate C=O | 155-160 |
| Aromatic carbons | 125-140 |
| Benzyl CH2 | 65-70 |
| Alanine CH | 45-50 |
| Piperidine C-3 | 50-55 |
| Piperidine C-2, C-6 | 40-45 |
| Cyclopropyl CH | 25-30 |
| Alanine CH3 | 15-20 |
| Piperidine C-4, C-5 | 20-30 |
| Cyclopropyl CH2 | 5-10 |
Mass Spectrometry
The molecular formula of this compound is C19H27N3O3, with an expected molecular weight of 345.44 g/mol.
Expected mass spectral data:
- [M+H]+ at m/z 346.21
- [M+Na]+ at m/z 368.19
- Characteristic fragmentation pattern showing loss of the benzyl group (m/z 91)
Infrared Spectroscopy
Expected key IR absorptions:
- N-H stretching (primary amine): 3300-3500 cm-1
- C=O stretching (carbamate): 1680-1710 cm-1
- C=O stretching (amide): 1640-1660 cm-1
- C-N stretching: 1200-1350 cm-1
- Aromatic C=C stretching: 1450-1600 cm-1
Optical Rotation
To confirm the stereochemical integrity, specific rotation [α]D should be measured in an appropriate solvent (typically chloroform or methanol).
Expected value range: [α]D25 = -10° to -30° (c 1.0, CHCl3) based on related compounds.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and synthetic differences between the target compound and related molecules:
Key Observations :
- Cyclopropane vs. Cyclohexane/Pyrrolidinone: The target compound’s cyclopropyl group may confer greater ring strain and metabolic stability compared to MPI23e/MPI23’s cyclohexyl or pyrrolidinone moieties. This difference could influence solubility and target binding .
- Carbamate Protections: The benzyl carbamate in the target compound contrasts with MPI23’s oxidized ketone and tert-butyl carbamate in 3s. Benzyl groups are more labile under hydrogenolytic conditions, enabling selective deprotection .
- Stereochemical Complexity : The (S)-configuration in the target compound aligns with 3t , which also utilizes (S)-phenylpropan-2-yl. This stereochemistry is crucial for mimicking natural substrates in enzyme inhibition .
NMR Spectral Analysis
- Aromatic Protons : MPI23e and the target compound share similar aromatic δ 7.32–7.09 regions, consistent with benzyl carbamate groups .
- Carbonyl Signals : MPI23e’s ¹³C NMR shows a C=O peak at δ 181.30, whereas 3t exhibits δ 173.46, reflecting differences in electronic environments (amide vs. carbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
